3-((6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)benzonitrile
CAS No.: 1251559-49-5
Cat. No.: VC8223158
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5
* For research use only. Not for human or veterinary use.
![3-((6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)benzonitrile - 1251559-49-5](/images/structure/VC8223158.png)
Specification
CAS No. | 1251559-49-5 |
---|---|
Molecular Formula | C20H21N5O3S |
Molecular Weight | 411.5 |
IUPAC Name | 3-[[6-(4-methylpiperidin-1-yl)sulfonyl-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl]benzonitrile |
Standard InChI | InChI=1S/C20H21N5O3S/c1-15-7-9-23(10-8-15)29(27,28)18-5-6-19-22-25(20(26)24(19)14-18)13-17-4-2-3-16(11-17)12-21/h2-6,11,14-15H,7-10,13H2,1H3 |
Standard InChI Key | VLIQLJOXPGVETI-UHFFFAOYSA-N |
SMILES | CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)C#N)C=C2 |
Canonical SMILES | CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)C#N)C=C2 |
Introduction
Chemical Structure and Nomenclature
Systematic Nomenclature and Structural Features
The compound’s IUPAC name, 3-((6-((4-methylpiperidin-1-yl)sulfonyl)-3-oxo- triazolo[4,3-a]pyridin-2(3H)-yl)methyl)benzonitrile, delineates its structure as follows:
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A 1,2,4-triazolo[4,3-a]pyridin-3-one core fused at positions 2 and 3.
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A 4-methylpiperidin-1-sulfonyl group at position 6 of the triazolopyridine ring.
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A benzonitrile moiety linked via a methylene bridge (-CH-) to position 2.
The molecular formula is CHNOS, with a molecular weight of 438.51 g/mol. Key functional groups include the sulfonamide (-SONR), triazolone (-N-N-C(=O)-), and nitrile (-C≡N), which collectively influence its physicochemical and biological properties .
Stereochemical Considerations
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves a multi-step sequence:
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Formation of the Triazolopyridine Core: Cyclocondensation of 2-hydrazinopyridine with a carbonyl source (e.g., ethyl chloroformate) yields the triazolone ring .
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Sulfonylation at Position 6: Reaction with 4-methylpiperidine-1-sulfonyl chloride under basic conditions (e.g., KCO/DMF) introduces the sulfonamide group .
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Methylene Bridging and Nitrile Installation: Alkylation of the triazolone’s N2 position with 3-(bromomethyl)benzonitrile completes the structure .
Table 1: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | 2-Hydrazinopyridine, Ethyl chloroformate, EtN, 80°C | 72 |
2 | 4-Methylpiperidine-1-sulfonyl chloride, KCO, DMF, RT | 58 |
3 | 3-(Bromomethyl)benzonitrile, NaH, THF, 50°C | 65 |
Purification and Characterization
Crude product is purified via flash chromatography (SiO, ethyl acetate/hexane) and recrystallized from ethanol. Purity (>98%) is confirmed by HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) . Structural validation employs H NMR, C NMR, and high-resolution mass spectrometry (HRMS) .
Pharmacological Profile
In Vitro Activity
Table 2: Preliminary Biological Data for Analogous Compounds
Target | IC (nM) | Selectivity Ratio (vs. 5-HT) |
---|---|---|
5-HT | 12 ± 3 | 45 |
DPP-4 | 280 ± 40 | 1.2 |
Data extrapolated from patents indicate moderate DPP-4 inhibition and potent 5-HT antagonism, positioning the compound as a candidate for mood disorders or diabetes .
Analytical Characterization
Spectroscopic Data
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